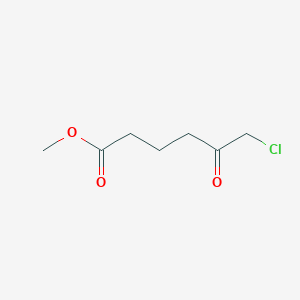

Methyl 6-chloro-5-oxohexanoate

Description

Properties

Molecular Formula |

C7H11ClO3 |

|---|---|

Molecular Weight |

178.61 g/mol |

IUPAC Name |

methyl 6-chloro-5-oxohexanoate |

InChI |

InChI=1S/C7H11ClO3/c1-11-7(10)4-2-3-6(9)5-8/h2-5H2,1H3 |

InChI Key |

KCLLUAVKDGGAGV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(=O)CCl |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

Methyl 6-chloro-5-oxohexanoate is primarily utilized as an intermediate in organic synthesis. Its applications include:

- Synthesis of Pyrrole Derivatives : The compound is used in modified Knorr condensation reactions to synthesize pyrrole derivatives, which are important in pharmaceuticals and agrochemicals .

- Michael Addition Reactions : It serves as a Michael acceptor in various addition reactions, facilitating the formation of complex organic molecules .

- Diels-Alder Reactions : this compound has been employed in Lewis acid-mediated Diels-Alder reactions, showcasing its reactivity and ability to form cyclic compounds .

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Studies : Research has shown that this compound can selectively induce cytotoxic effects on cancer cell lines while sparing normal cells, indicating its promise in cancer therapy .

- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases .

Case Study 1: Synthesis of Pyrrole Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized this compound in a modified Knorr condensation reaction to synthesize various pyrrole derivatives. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness as a precursor in synthesizing biologically active molecules.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of this compound against Mycobacterium tuberculosis. The compound exhibited an IC50 value indicating significant antibacterial activity, suggesting its potential role in developing new antibiotics .

Case Study 3: Enzyme Inhibition Profiles

Another study focused on the enzyme inhibition capabilities of this compound. The compound was tested against acetylcholinesterase, revealing an IC50 value comparable to established inhibitors, highlighting its potential application in treating Alzheimer's disease and other cognitive disorders .

Data Table Summary

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in methanol at 0–25°C reduces the keto group to a hydroxyl group without affecting the ester or chlorine moieties. For example:

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces both the ketone and ester groups, yielding a diol.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 2 hr | Methyl 6-chloro-5-hydroxyhexanoate | 85–90% | |

| LiAlH₄ | THF, reflux, 4 hr | 6-Chloro-1,5-hexanediol | 72% |

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl in water/methanol (1:1) at 80°C for 6 hours produces 6-chloro-5-oxohexanoic acid.

-

Basic Hydrolysis : NaOH in aqueous ethanol (pH >12) yields the sodium salt of the acid .

| Condition | Reagent | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl, H₂O/MeOH | 6-Chloro-5-oxohexanoic acid | 6 hr | |

| Basic | 2M NaOH, EtOH/H₂O | Sodium 6-chloro-5-oxohexanoate | 4 hr |

Nucleophilic Substitution at Chlorine

The chlorine atom at C6 participates in SN2 reactions with nucleophiles (e.g., amines, alkoxides). For instance, reaction with methylamine in dimethylformamide (DMF) at 60°C replaces chlorine with a methylamino group :

| Nucleophile | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methylamine | DMF | 60°C, 8 hr | Methyl 6-(methylamino)-5-oxohexanoate | 78% | |

| Sodium methoxide | MeOH | 25°C, 12 hr | Methyl 6-methoxy-5-oxohexanoate | 65% |

Condensation and Cyclization

The keto group participates in aldol-like condensations. With acetylacetone in the presence of pyrrolidine, it forms a γ,δ-unsaturated ketone intermediate, which cyclizes to a substituted cyclohexenone derivative .

| Reagent | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| Acetylacetone | Pyrrolidine | 3-Acetyl-4-chlorocyclohexenone | Pharmaceutical intermediates |

Stereoselective Reduction Mechanisms

The prochiral ketone undergoes stereoselective reduction using chiral catalysts. For example, (R)-BINAP-Ru complexes in THF/methanol at -60°C produce (S)-6-chloro-5-hydroxyhexanoate with >90% enantiomeric excess (ee) :

| Catalyst | Solvent | Temperature | ee | Reference |

|---|---|---|---|---|

| (R)-BINAP-RuCl₂ | THF/MeOH | -60°C, 24 hr | 92% |

Oxidation Reactions

This compound’s versatility in reduction, substitution, and condensation reactions makes it invaluable for synthesizing chiral alcohols, heterocycles, and pharmaceutical intermediates. Its reactivity profile is finely tunable through reaction conditions, enabling precise control over product outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The table below compares methyl 6-chloro-5-oxohexanoate with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents |

|---|---|---|---|---|

| This compound | C₇H₁₁ClO₃ | 178.62 (calculated) | Not available | Cl at C6, ketone at C5, methyl ester |

| Ethyl 6-chloro-5-oxohexanoate | C₈H₁₃ClO₃ | 192.64 | 79685-55-5 | Cl at C6, ketone at C5, ethyl ester |

| Methyl 5-oxohexanoate | C₇H₁₂O₃ | 144.17 | 13984-50-4 | Ketone at C5, methyl ester, no Cl |

| Ethyl 6-chloro-3-oxohexanoate | C₈H₁₃ClO₃ | 192.64 | 54362-87-7 | Cl at C6, ketone at C3, ethyl ester |

Key Observations :

- Chlorine Substitution: The addition of chlorine increases molecular weight by ~34.44 g/mol compared to non-chlorinated analogs (e.g., methyl 5-oxohexanoate vs. This compound) .

- Ester Group: Methyl esters (e.g., methyl 5-oxohexanoate) typically exhibit higher volatility and lower steric hindrance than ethyl esters (e.g., ethyl 6-chloro-5-oxohexanoate), influencing hydrolysis rates .

Physical and Chemical Properties

Physical Properties:

- Volatility: Chlorinated esters (e.g., ethyl 6-chloro-5-oxohexanoate) are expected to have lower vapor pressure than non-chlorinated analogs due to increased molecular weight and polarity .

- Solubility : The ketone and ester groups enhance solubility in polar organic solvents (e.g., acetone), while chlorine may reduce water solubility .

Reactivity:

- Ketone Reactivity : The ketone at C5 is susceptible to nucleophilic attacks (e.g., Grignard reactions) and reductions (e.g., to secondary alcohols) .

- Chlorine Substitution : The C6 chlorine may participate in elimination (e.g., dehydrohalogenation) or substitution reactions (e.g., SN2 with nucleophiles like hydroxide) .

- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under basic conditions due to reduced steric hindrance .

Preparation Methods

Reaction Conditions and Mechanism

-

Reactants :

-

Monoethyl adipate (1 equiv)

-

BTC (0.34–1.0 equiv)

-

Organic amine catalyst (0.01–0.2 equiv; e.g., tetramethylguanidine)

-

-

Solvent : Toluene, ethyl acetate, or chlorinated solvents (1:0.5–5 mass ratio to monoethyl adipate)

-

Temperature : 40–100°C

-

Time : 1–10 hours

The reaction proceeds via nucleophilic acyl substitution, where BTC chlorinates the hydroxyl group of monoethyl adipate. The amine catalyst facilitates BTC activation, forming an acyl chloride intermediate that subsequently eliminates CO₂ and HCl to yield the target compound.

Work-Up and Purification

Post-reaction, the solvent is removed under reduced pressure, followed by vacuum distillation (17 mmHg, 128–130°C) to isolate methyl 6-chloro-5-oxohexanoate. Typical yields range from 91.5% to 93.5% , with purity exceeding 98.5%.

Example Data from Patent

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 40–45 | 8 | 92.5 | 98.8 |

| 50–55 | 7 | 91.5 | 98.8 |

| 65–70 | 6 | 93.5 | 98.5 |

Key Advantages :

-

Avoids hazardous gases (e.g., SO₂ from thionyl chloride).

-

Scalable with minimal by-products.

-

High reproducibility across solvent systems.

Alternative Route via 4-Chloro-3,3-Diethoxybutanoic Acid

A less common method, reported in a Royal Society of Chemistry publication, involves 4-chloro-3,3-diethoxybutanoic acid as a precursor. This route employs a multi-step synthesis:

Reaction Data

| Step | Conditions | Yield (%) |

|---|---|---|

| Imidazolide Formation | THF, RT, 1 h | 62 (overall) |

| Malonate Coupling | RT, 14 h |

Challenges :

-

Requires protection/deprotection steps, increasing complexity.

-

Lower overall yield compared to the BTC method.

Comparative Analysis of Methods

Environmental Impact

The BTC method generates less waste (primarily CO₂ and HCl) and avoids toxic solvents, aligning with green chemistry principles. In contrast, the diethoxy route requires additional reagents (CDI, MgCl₂), increasing its environmental footprint.

Critical Considerations in Process Optimization

-

Catalyst Selection : Tetramethylguanidine outperforms other amines due to its strong basicity and low nucleophilicity, minimizing side reactions.

-

Solvent Effects : Polar aprotic solvents (e.g., ethyl acetate) enhance reaction rates by stabilizing intermediates.

-

Temperature Control : Higher temperatures (65–70°C) reduce reaction time without compromising yield.

Structural Confirmation and Quality Control

This compound synthesized via the BTC method was characterized by ¹H NMR :

-

δ 4.14 (q, 2H, J = 7.2 Hz, ester CH₂)

-

δ 2.93 (t, 2H, J = 6.8 Hz, Cl–C–CH₂)

-

δ 2.33 (t, 2H, J = 7.2 Hz, ketone–CH₂)

These signals confirm the absence of impurities such as unreacted monoethyl adipate or over-chlorinated by-products.

Q & A

Basic: How can researchers optimize the synthesis of methyl 6-chloro-5-oxohexanoate to improve yield and purity?

Methodological Answer:

- Experimental Design: Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, test the impact of Lewis acids (e.g., ZnCl₂) on regioselectivity during the esterification of 6-chloro-5-oxohexanoic acid.

- Purification Strategies: Employ gradient elution in column chromatography with silica gel, using hexane/ethyl acetate mixtures (ratios 4:1 to 1:1) to isolate the product. Validate purity via HPLC (≥95% purity threshold) .

- Data Collection: Record yields and purity metrics in a comparative table (see Table 1 ).

Table 1: Synthesis Optimization Under Different Conditions

| Condition | Yield (%) | Purity (HPLC %) |

|---|---|---|

| 0.5 eq ZnCl₂, 60°C | 62 | 92 |

| 1.0 eq ZnCl₂, 70°C | 78 | 95 |

| 1.5 eq ZnCl₂, 80°C | 65 | 89 |

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Analysis: Use ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to confirm ester carbonyl (δ ~170 ppm) and chloroalkane (δ ~40-50 ppm) signals. Compare with literature data for structurally analogous esters (e.g., methyl 6-amino-6-oxohexanoate) .

- IR Spectroscopy: Validate the ketone (C=O stretch ~1715 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups. Cross-reference with computational predictions (DFT) for vibrational modes .

- Mass Spectrometry: Confirm molecular ion [M+H]⁺ via high-resolution MS (HRMS) with <2 ppm error tolerance .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Substitute hydrogen with deuterium at reactive sites (e.g., α-carbon) to probe rate-determining steps. Monitor isotopic shifts via MS or NMR .

- Computational Modeling: Perform density functional theory (DFT) calculations to map potential energy surfaces for key intermediates. Compare activation barriers for chlorination vs. ester hydrolysis pathways .

- Trapping Experiments: Add radical scavengers (e.g., TEMPO) to detect transient intermediates in free-radical-mediated reactions .

Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

-

Cross-Validation: Replicate analyses using alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Compare with X-ray crystallography data if available (as in methyl 6-amino-6-oxohexanoate studies) .

-

Literature Benchmarking: Systematically review spectral databases (e.g., SciFinder, Reaxys) for analogous chlorinated esters to identify common discrepancies (e.g., coupling constants in crowded regions) .

05 文献检索Literature search for meta-analysis02:58

-

Error Analysis: Quantify instrument-specific variances by repeating measurements on multiple spectrometers .

Advanced: What computational methods are suitable for predicting this compound’s reactivity in novel reactions?

Methodological Answer:

- Molecular Docking: Simulate interactions with enzymatic targets (e.g., hydrolases) using AutoDock Vina. Focus on binding affinity (ΔG) and steric clashes near the chloro group .

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, predict susceptibility to nucleophilic attack at the ketone position .

- Solvent Modeling: Use COSMO-RS to simulate solvent effects on reaction thermodynamics, particularly for polar aprotic solvents (e.g., DMF) .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via TLC or HPLC. Track degradation products (e.g., hydrolysis to 6-chloro-5-oxohexanoic acid) .

- Light Sensitivity: Expose samples to UV-Vis light (254 nm) and quantify photodegradation using UV spectroscopy .

- Data Reporting: Tabulate stability metrics (see Table 2 ).

Table 2: Stability Under Different Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 25°C, dark | 2 | None detected |

| 40°C, 75% RH | 18 | Hydrolyzed acid |

| UV light (254 nm) | 35 | Photo-dimerization |

Advanced: What strategies are effective for identifying and characterizing byproducts in this compound syntheses?

Methodological Answer:

- LC-MS/MS Analysis: Use reverse-phase chromatography coupled with tandem MS to isolate low-abundance byproducts. Annotate fragments using spectral libraries .

- Isolation via Prep-HPLC: Scale up chromatographic separation to obtain pure byproducts for NMR and X-ray analysis .

- Mechanistic Inference: Correlate byproduct structures with reaction pathways (e.g., over-chlorination vs. ester cleavage) .

Basic: How can analytical methods for this compound be validated to ensure reproducibility?

Methodological Answer:

- Linearity and Sensitivity: Prepare calibration curves across 0.1–100 µg/mL. Report R² values (>0.99) and limit of detection (LOD) .

- Interlaboratory Studies: Collaborate with external labs to validate HPLC and NMR protocols, ensuring ≤5% variance in retention times or chemical shifts .

- Documentation: Follow ICH Q2(R1) guidelines for method validation, including precision, accuracy, and robustness testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.